4-Bromo-6-chloroquinazoline

Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

4-Bromo-6-chloroquinazoline (CAS 1779864-88-8) is a heterobifunctional quinazoline building block essential for medicinal chemistry and chemical biology. Its core structure features two chemically distinct halogen handles: a chlorine atom at the C4 position (activated for nucleophilic aromatic substitution) and a bromine atom at the C6 position (primed for metal-catalyzed cross-coupling).

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Cat. No. B7981183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloroquinazoline
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC=N2)Br
InChIInChI=1S/C8H4BrClN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
InChIKeyPXGBTWVJKJAAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloroquinazoline: A Core Scaffold for Targeted Kinase Inhibitor Design and Sequential Derivatization


4-Bromo-6-chloroquinazoline (CAS 1779864-88-8) is a heterobifunctional quinazoline building block essential for medicinal chemistry and chemical biology . Its core structure features two chemically distinct halogen handles: a chlorine atom at the C4 position (activated for nucleophilic aromatic substitution) and a bromine atom at the C6 position (primed for metal-catalyzed cross-coupling) [1]. This orthogonal reactivity makes it a strategic intermediate for constructing complex, polysubstituted quinazoline libraries targeting kinases, GPCRs, and other therapeutically relevant proteins [2].

Why 4-Bromo-6-chloroquinazoline Cannot Be Replaced by Generic Dihaloquinazolines


The simple interchange of 4-Bromo-6-chloroquinazoline with its regioisomer (6-Bromo-4-chloroquinazoline) or the dichloro analog (4,6-Dichloroquinazoline) will lead to divergent synthetic outcomes and biological profiles. The precise positioning of halogens dictates the sequence and regiochemistry of derivatization; for instance, the C(4)-Cl bond in the target compound is significantly more activated than the C(6)-Br bond, enabling selective sequential functionalization that is impossible with a symmetric dichloro analog [1]. Furthermore, the distinct electronic and lipophilic contributions of bromine versus chlorine substituents at specific positions result in measurable differences in LogP and solubility, which directly impact the drug-likeness and pharmacokinetic properties of derived lead compounds . Substituting the scaffold without considering these quantitative differences risks derailing a medicinal chemistry optimization campaign.

Quantified Evidence for Selecting 4-Bromo-6-chloroquinazoline Over Closest Analogs


Orthogonal Reactivity: C4-Cl vs. C6-Br Selectivity Enables Sequential Functionalization

In palladium-catalyzed cross-coupling, the compound acts as a chemo- and regio-selective substrate. The selectivity hierarchy is determined by bond activation, not inherent carbon-halogen bond strength. For chloro-bromo quinazolines like the target, substitution is directed to the more activated C(4)-Cl bond over the C(6)-Br bond. This orthogonality facilitates clean sequential derivatization [1]. This behavior is the inverse of chloro-iodo quinazolines, where selectivity is governed by the more reactive Csp(2)-I bond, demonstrating the non-interchangeable nature of these scaffolds.

Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Lipophilicity Tuning: Differentiating LogP from 4,6-Dichloroquinazoline and 6-Bromo-4-chloroquinazoline

The experimental LogP value for 4-Bromo-6-chloroquinazoline is 3.00 . In comparison, the non-brominated analog 4,6-dichloroquinazoline has a calculated LogP of 2.84 , while the regioisomer 6-bromo-4-chloroquinazoline has a reported LogP of 3.05 . The target compound occupies a distinct lipophilicity space between these two analogs, demonstrating that regioisomerism directly impacts this critical drug-likeness parameter.

Physicochemical Properties Drug Design ADME

Aqueous Solubility Baseline for Assay Design and Formulation

The compound's aqueous solubility is reported to be 0.0257 mg/ml, which classifies it as poorly soluble . This quantitative benchmark is critical for planning biological assays and is not readily available for many non-standard dihaloquinazoline isomers, providing a key data point for researchers comparing building block options.

Pre-formulation Assay Development Biophysical Chemistry

Optimal Use Cases for 4-Bromo-6-chloroquinazoline Based on Evidence


Sequential Derivatization for Kinase-Focused Libraries

In medicinal chemistry projects requiring a single scaffold for parallel library synthesis, 4-Bromo-6-chloroquinazoline is the preferred choice. Its orthogonal reactivity, proven by the C(4)-Cl selectivity in cross-coupling [1], enables a 'react-then-elaborate' strategy. Researchers can first exploit the C4 position for nucleophilic displacement with diverse amines, followed by diversification of the C6 position via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, without risk of cross-reactivity.

Optimizing Lead Lipophilicity with Regioisomeric Precision

When a lead series shows a flat SAR (structure-activity relationship) or high LogP, replacing a 4,6-dichloroquinazoline core with the target compound introduces a controlled +0.16 increase in LogP (from 2.84 to 3.00) . This specific lipophilicity adjustment can be used to fine-tune in vitro potency and cellular permeability without resorting to more drastic structural changes. The availability of quantitative LogP data for the exact regioisomer ensures the modification is a calculated step, not a random one.

Reliable In Vitro Assay Development with Defined Solubility Limits

For cell-based and biochemical assays, starting with a compound of known aqueous solubility (0.0257 mg/ml) is a significant advantage for procurement and lab planning. It allows researchers to pre-determine the maximum assay concentration with DMSO stocks, preventing precipitation artifacts that are common when using poorly characterized building blocks. This quantitative specification allows for immediate use in dose-response studies without extensive pre-formulation solubility testing.

Chemical Biology Tool Compound Synthesis

The synthesis of bespoke chemical probes, such as affinity chromatography ligands or PROTACs, demands precise control over linker attachment points. The unambiguous C4/C6 differentiation of the target compound [1] allows chemists to install a functionalized linker at one position while reserving the other for structural diversity elements, ensuring the final probe's geometry is consistent and predictable, which is critical for interpreting biological results.

Quote Request

Request a Quote for 4-Bromo-6-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.